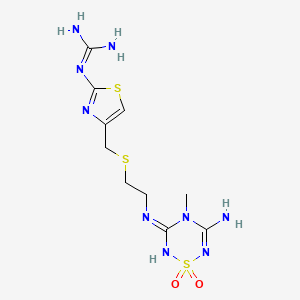
Tuvatidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Il est hautement spécifique et inhibe la sécrétion acide dans la muqueuse gastrique de divers modèles animaux, y compris les cobayes, les rats et les chiens . La Tuvatidine est dépourvue d'activité au niveau du récepteur de l'histamine H1, du récepteur muscarinique et des récepteurs alpha et bêta-adrénergiques .
Méthodes De Préparation
La synthèse de la Tuvatidine implique la formation de guanidines via la catalyse par les métaux de transition. Les voies de synthèse comprennent :
Synthèse de guanidine catalysée par les métaux de transition : Cette méthode implique la réaction de guanylation catalytique des amines avec des carbodiimides et des réactions de guanylation/cyclisation catalytiques en tandem.
Méthodes de production industrielle : Les méthodes de production industrielle de la this compound ne sont pas explicitement détaillées dans la littérature disponible, mais elles suivent probablement des voies de synthèse similaires à celles utilisées en laboratoire.
Analyse Des Réactions Chimiques
La Tuvatidine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, bien que les conditions de réaction détaillées ne soient pas fournies dans la littérature disponible.
Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant ses parties guanidine et thiazole.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les catalyseurs de métaux de transition et les solvants spécifiques. Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Biologie : Elle est utilisée pour étudier l'inhibition de la sécrétion acide dans la muqueuse gastrique.
Mécanisme d'action
La this compound exerce ses effets en inhibant de manière compétitive le récepteur de l'histamine H2. Cette inhibition empêche l'histamine de se lier au récepteur, réduisant ainsi l'activation de l'adénylate cyclase et la sécrétion acide subséquente dans la muqueuse gastrique . Les cibles moléculaires impliquées comprennent le récepteur de l'histamine H2 et l'adénylate cyclase.
Applications De Recherche Scientifique
Tuvatidine has several scientific research applications, including:
Mécanisme D'action
Tuvatidine exerts its effects by competitively inhibiting the histamine H2 receptor. This inhibition prevents histamine from binding to the receptor, thereby reducing the activation of adenylate cyclase and subsequent acid secretion in the gastric mucosa . The molecular targets involved include the histamine H2 receptor and adenylate cyclase.
Comparaison Avec Des Composés Similaires
La Tuvatidine est comparée à d'autres antagonistes du récepteur de l'histamine H2, tels que la cimétidine et la ranitidine. L'unicité de la this compound réside dans sa plus grande spécificité et sa durée d'action plus longue par rapport à ces composés . Des composés similaires comprennent :
Cimétidine : Un autre antagoniste du récepteur H2 avec une durée d'action plus courte.
Ranitidine : Connue pour son efficacité dans la réduction de la sécrétion d'acide gastrique, mais avec des propriétés pharmacocinétiques différentes.
La plus grande spécificité et la durée d'action plus longue de la this compound en font un candidat prometteur pour des recherches supplémentaires et des applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
91257-14-6 |
|---|---|
Formule moléculaire |
C10H17N9O2S3 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-[4-[2-[(5-amino-4-methyl-1,1-dioxo-1,2,4,6-thiatriazin-3-ylidene)amino]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H17N9O2S3/c1-19-8(13)17-24(20,21)18-9(19)14-2-3-22-4-6-5-23-10(15-6)16-7(11)12/h5H,2-4H2,1H3,(H2,13,17)(H,14,18)(H4,11,12,15,16) |
Clé InChI |
FSWCCDQGXZITPD-UHFFFAOYSA-N |
SMILES |
CN1C(=NS(=O)(=O)NC1=NCCSCC2=CSC(=N2)N=C(N)N)N |
SMILES canonique |
CN1C(=NS(=O)(=O)NC1=NCCSCC2=CSC(=N2)N=C(N)N)N |
Key on ui other cas no. |
91257-14-6 |
Synonymes |
3-amino-5-(2-((2-guanidinothiazol-4-yl)methylthio)ethylamino)-4-methyl-1,2,4,6-thiatriazine-1,1-dioxide HUK 978 HUK-978 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B1496679.png)
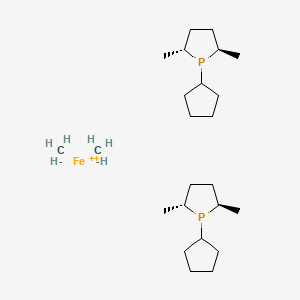
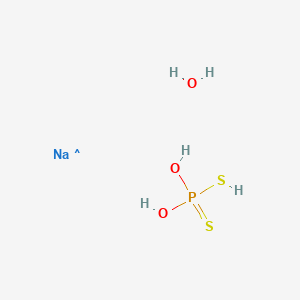
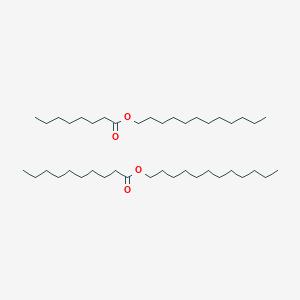
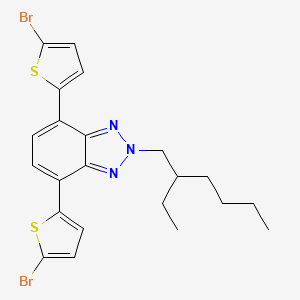
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)
![1-N-[1,4-Dihydroxy-2-(hydroxymethyl)butan-2-yl]-4-N,6-N,8-N,10-N-tetrakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-N-[3-hydroxy-2,2-bis(hydroxymethyl)propyl]-1-undecylsulfanylundecane-1,2,4,6,8,10-hexacarboxamide](/img/structure/B1496702.png)
![2,6-diamino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;hydrochloride](/img/structure/B1496703.png)
![o,o-Bis(diethoxyphosphoryl)calix[4]arene](/img/structure/B1496704.png)

![4-[1-(4-Iodophenyl)-5-(4-nitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1496707.png)
![(R)-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide](/img/structure/B1496709.png)

